molecular formula C20H17FO4S B1671836 Sulindac sulfone CAS No. 59973-80-7

Sulindac sulfone

Cat. No.: B1671836
CAS No.: 59973-80-7
M. Wt: 372.4 g/mol
InChI Key: MVGSNCBCUWPVDA-MFOYZWKCSA-N
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Description

Sulindac sulfone is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) sulindac. It is known for its anti-inflammatory and potential anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase (COX) enzymes, which are typically targeted by NSAIDs .

Mechanism of Action

Target of Action

Sulindac sulfone, also known as Exisulind, primarily targets the enzymes cyclooxygenase-1 and cyclooxygenase-2 (COX-1 and COX-2) in the body . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including the mediation of inflammatory responses .

Mode of Action

The interaction of this compound with its targets results in the inhibition of COX-1 and COX-2 . This inhibition leads to a decrease in the formation of prostaglandin precursors, thereby reducing inflammation . Exisulind is also known to inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE), which is often overexpressed in precancerous and cancerous cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting COX-1 and COX-2, it disrupts the prostaglandin synthesis pathway, leading to reduced inflammation . Furthermore, by inhibiting cGMP - PDE, Exisulind causes a sustained elevation of cGMP, which leads to the activation of protein kinase G (PKG) and induces apoptosis in precancerous and cancerous cells .

Pharmacokinetics

This compound is a prodrug that is metabolized in the liver to an active sulfide compound . This metabolite undergoes extensive enterohepatic circulation, which helps maintain constant blood levels of the compound without inducing gastrointestinal effects . The serum half-life of Exisulind is reported to be between 6 to 9 hours .

Result of Action

The molecular and cellular effects of this compound’s action include reduced inflammation due to decreased prostaglandin synthesis . In addition, the induction of apoptosis in precancerous and cancerous cells due to the inhibition of cGMP - PDE and the subsequent activation of PKG is another significant effect of Exisulind .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of liver enzymes is crucial for the metabolic activation of the prodrug . Additionally, the pH level of the gastrointestinal tract can affect the absorption and bioavailability of the drug

Biochemical Analysis

Biochemical Properties

Exisulind inhibits the enzyme cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), which is overexpressed in precancerous and cancerous colorectal cells . This inhibition leads to an increase in cGMP levels, which can have various effects on the cell, including the induction of apoptosis .

Cellular Effects

Exisulind induces apoptosis in precancerous and cancerous colorectal cells with minimal effects on normal cells . This apoptotic effect is independent of COX-1 or COX-2 inhibition, p53, Bcl-2, or cell cycle arrest . Preclinical evidence suggests that Exisulind also inhibits angiogenesis .

Molecular Mechanism

The molecular mechanism of Exisulind involves the inhibition of the enzyme cGMP-PDE . This leads to an increase in cGMP levels within the cell, which can trigger apoptosis .

Temporal Effects in Laboratory Settings

In a 12-month multicenter randomized double-blind placebo-controlled phase 3 dose-response study, Exisulind demonstrated significant regression of sporadic adenomatous polyps . The study also noted some toxicity concerns .

Dosage Effects in Animal Models

While specific dosage effects of Exisulind in animal models were not found in the search results, Sulindac, the parent compound of Exisulind, has shown consistent chemopreventive potential in preclinical studies .

Metabolic Pathways

Sulindac, from which Exisulind is derived, undergoes two major biotransformations: reversible reduction to the sulfide metabolite, and irreversible oxidation to the sulfone metabolite (Exisulind) . Available evidence indicates that the biological activity resides with the sulfide metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulindac sulfone can be synthesized from sulindac through an oxidation process. One common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as sodium tungstate (Na₂WO₄). The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced oxidation techniques and catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Sulindac sulfone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sulindac sulfone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulindac sulfone is unique in that it retains anti-inflammatory and potential anti-cancer properties without inhibiting COX enzymes. This makes it a promising candidate for therapeutic applications with potentially fewer gastrointestinal side effects compared to traditional NSAIDs .

Properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSNCBCUWPVDA-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040246
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Exisulind is a sulindac derivative of a class of compounds called selective apoptotic anti-neoplastic drugs (SAANDs), which inhibit the enzyme cyclic guanosine monophosphodiesterase (cGMP - PDE). Exisulind is specific for apoptotic effects in precancerous and cancerous colorectal cells due to their overexpression of cGMP. Sustained elevation of cGMP and protein kinase G (PKG) activation may be also implicated in the induction of apoptosis by Exisulind.
Record name Exisulind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

59973-80-7, 59864-04-9
Record name Sulindac sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59973-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059973807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exisulind
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulindac sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXISULIND
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K619IIG2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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